Precursor to MK-6096 (Filorexant): A Clinical-Stage Dual Orexin Receptor Antagonist
While direct activity data for the isolated 2-(2-Methylpiperidin-1-YL)ethanol is scarce, its value is derived from its role as a critical building block in the synthesis of MK-6096 (Filorexant). MK-6096 demonstrates potent and selective dual antagonism of Orexin-1 (OX1R) and Orexin-2 (OX2R) receptors [1]. This represents a class-level inference for the intermediate: without this specific chiral piperidine ethanol, the potent activity of the final drug candidate cannot be achieved.
| Evidence Dimension | Potency of the final drug candidate (MK-6096) synthesized from the target intermediate |
|---|---|
| Target Compound Data | Not applicable; the compound is an intermediate |
| Comparator Or Baseline | OX1R/OX2R Binding Affinity of MK-6096 |
| Quantified Difference | Ki < 3 nM for both OX1R and OX2R receptors |
| Conditions | Radioligand binding assay using CHO cells expressing human orexin receptors [1] |
Why This Matters
This demonstrates the target compound's proven utility as a direct precursor to a potent, clinical-stage therapeutic agent, differentiating it from generic piperidine ethanols that are not linked to advanced drug candidates.
- [1] Coleman, P. J., et al. (2011). The Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): A Dual Orexin Receptor Antagonist with Potent Sleep-Promoting Properties. ChemMedChem, 6(3), 415-420. View Source
